5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde: (MFCD33022636) is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde typically involves the bromination of 4-(m-tolyl)imidazole-2-carbaldehyde. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods: For industrial-scale production, the synthesis method is optimized for high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Reduction Reactions: The major product is the corresponding alcohol
Scientific Research Applications
5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of biological activity .
Comparison with Similar Compounds
4-(m-Tolyl)imidazole-2-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-4-(m-tolyl)imidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Fluoro-4-(m-tolyl)imidazole-2-carbaldehyde: Contains a fluorine atom, which affects its reactivity and biological activity .
Uniqueness: The presence of the bromine atom in 5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde imparts unique reactivity and binding properties, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C11H9BrN2O |
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Molecular Weight |
265.11 g/mol |
IUPAC Name |
5-bromo-4-(3-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-7-3-2-4-8(5-7)10-11(12)14-9(6-15)13-10/h2-6H,1H3,(H,13,14) |
InChI Key |
QMXDUNLPERHLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
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